![molecular formula C20H13N3O4S B2532888 (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477567-05-8](/img/structure/B2532888.png)
(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
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Overview
Description
This compound is a type of organic molecule that contains several functional groups, including a benzo[d]oxazole, phenyl, and thiophene group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a conjugated system, which could confer interesting electronic and optical properties. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and -withdrawing effects of its various substituents. For instance, the nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of intermolecular forces .Scientific Research Applications
- Researchers have synthesized a series of N1-(benzo[d]oxazol-2-yl)-N4-arylidine compounds, including our target compound. These compounds were evaluated for their activity against Mycobacterium tuberculosis , including drug-sensitive, multidrug-resistant, and extensive-drug-resistant strains . The compound’s potential as an antimycobacterial agent could contribute to combating tuberculosis.
- Our compound has been identified as a potent and selective small-molecule inhibitor of the chromodomain protein CDYL . This discovery is significant because CDYL plays a crucial role in epigenetic regulation. Inhibiting CDYL could have implications for cancer therapy and other diseases where epigenetic dysregulation occurs .
- The compound, specifically its derivatives, has been explored as a potential treatment for phenylketonuria (PKU) . PKU is a metabolic disorder caused by deficient phenylalanine hydroxylase (PAH) activity. The compound’s ability to stabilize mutant PAH enzymes holds promise for managing PKU .
Antimycobacterial Activity
Inhibition of Chromodomain Protein CDYL
Phenylketonuria (PKU) Treatment
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[2-(1,3-benzoxazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c24-18(11-9-13-10-12-19(28-13)23(25)26)21-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)27-20/h1-12H,(H,21,24)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKASYNJDHGMVCT-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide |
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